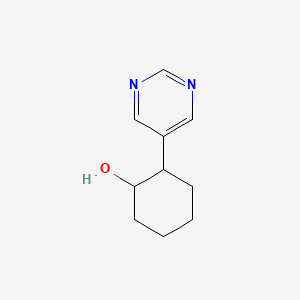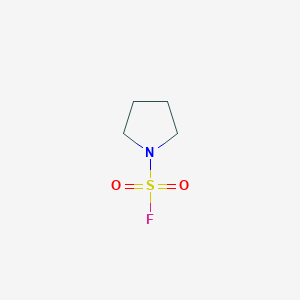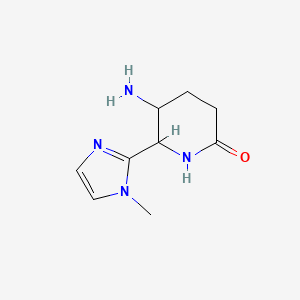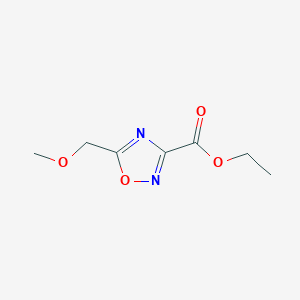![molecular formula C13H15N3O2 B12314089 rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine, cis](/img/structure/B12314089.png)
rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
„rac-(3R,4R)-4-[(1-Phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amin, cis“ ist eine synthetische organische Verbindung, die zur Klasse der Oxolan-Derivate gehört. Diese Verbindung ist durch das Vorhandensein einer Phenyl-Pyrazol-Einheit gekennzeichnet, die an einen Oxolanring gebunden ist, der zusätzlich mit einer Aminogruppe substituiert ist. Solche Verbindungen werden häufig auf ihre potenziellen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen untersucht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von „rac-(3R,4R)-4-[(1-Phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amin, cis“ umfasst in der Regel die folgenden Schritte:
Bildung der Phenyl-Pyrazol-Einheit: Dies kann durch die Reaktion von Phenylhydrazin mit einem geeigneten Diketon oder Aldehyd unter sauren oder basischen Bedingungen erzielt werden.
Anlagerung an den Oxolanring: Das Phenyl-Pyrazol-Zwischenprodukt wird dann unter nukleophilen Substitutionsbedingungen mit einem Oxolan-Derivat, wie z. B. 3,4-Epoxyoxolan, umgesetzt.
Einführung der Aminogruppe:
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungstechniken wie Chromatographie umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine, cis” typically involves the following steps:
Formation of the Phenyl-Pyrazole Moiety: This can be achieved through the reaction of phenylhydrazine with an appropriate diketone or aldehyde under acidic or basic conditions.
Attachment to the Oxolane Ring: The phenyl-pyrazole intermediate is then reacted with an oxolane derivative, such as 3,4-epoxyoxolane, under nucleophilic substitution conditions.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Aminogruppe, eingehen, was zur Bildung von Oxo-Derivaten führt.
Reduktion: Reduktionsreaktionen können die Phenyl-Pyrazol-Einheit in ihr entsprechendes Hydrazin-Derivat umwandeln.
Substitution: Der Oxolanring kann Substitutionsreaktionen eingehen, insbesondere an den Positionen, die an das Sauerstoffatom angrenzen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogenierungsmittel, Nukleophile wie Amine oder Thiole.
Hauptprodukte
Oxidation: Oxo-Derivate der ursprünglichen Verbindung.
Reduktion: Hydrazin-Derivate.
Substitution: Verschiedene substituierte Oxolan-Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie
Katalyse: Die Verbindung kann als Ligand in katalytischen Reaktionen verwendet werden.
Synthese: Sie kann als Zwischenprodukt bei der Synthese komplexerer Moleküle dienen.
Biologie
Enzymhemmung: Mögliche Verwendung als Hemmstoff für bestimmte Enzyme.
Rezeptorbindung: Kann mit biologischen Rezeptoren interagieren und zelluläre Prozesse beeinflussen.
Medizin
Arzneimittelentwicklung: Möglicher Kandidat für die Entwicklung neuer Arzneimittel.
Therapeutische Anwendungen: Wird auf seine potenziellen therapeutischen Wirkungen bei verschiedenen Krankheiten untersucht.
Industrie
Materialwissenschaften: Verwendung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.
Landwirtschaft: Mögliche Verwendung als Pestizid oder Herbizid.
Wirkmechanismus
Der Wirkmechanismus von „rac-(3R,4R)-4-[(1-Phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amin, cis“ hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen kann es mit Enzymen oder Rezeptoren interagieren, was zur Hemmung oder Aktivierung bestimmter Pfade führt. Die Phenyl-Pyrazol-Einheit kann eine entscheidende Rolle bei der Bindung an das Ziel spielen, während der Oxolanring und die Aminogruppe die Gesamtaktivität und Selektivität der Verbindung beeinflussen können.
Wirkmechanismus
The mechanism of action of “rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine, cis” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenyl-pyrazole moiety may play a crucial role in binding to the target, while the oxolane ring and amine group may influence the compound’s overall activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-[(1-Phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amin: Fehlt die spezifische Stereochemie der racemischen Verbindung.
3,4-Dihydroxyoxolan-Derivate: Unterscheiden sich in den funktionellen Gruppen, die an den Oxolanring gebunden sind.
Phenyl-Pyrazol-Derivate: Ähnlich in der Pyrazol-Einheit, aber unterscheiden sich in den angehängten Substituenten.
Einzigartigkeit
Die einzigartige Kombination der Phenyl-Pyrazol-Einheit mit dem Oxolanring und der spezifischen Stereochemie von „rac-(3R,4R)-4-[(1-Phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amin, cis“ kann im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche biologische Aktivitäten und Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C13H15N3O2 |
|---|---|
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
4-(1-phenylpyrazol-4-yl)oxyoxolan-3-amine |
InChI |
InChI=1S/C13H15N3O2/c14-12-8-17-9-13(12)18-11-6-15-16(7-11)10-4-2-1-3-5-10/h1-7,12-13H,8-9,14H2 |
InChI-Schlüssel |
UGUZFGDYFWJDGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CO1)OC2=CN(N=C2)C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride](/img/structure/B12314008.png)
![4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid](/img/structure/B12314017.png)
![2-Bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one](/img/structure/B12314021.png)
![2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B12314034.png)
![(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314039.png)




![4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12314079.png)

![4-[(Oxan-4-yl)amino]benzonitrile](/img/structure/B12314093.png)


